4-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
4-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C₉H₆ClF₃O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
4-(Trifluoromethyl)phenylacetyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Safety and Hazards
4-(Trifluoromethyl)phenylacetyl chloride is classified as a skin corrosive 1B and eye damage 1 substance, meaning it causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)phenylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-(Trifluoromethyl)benzyl alcohol+Thionyl chloride→4-(Trifluoromethyl)phenylacetyl chloride+Hydrogen chloride+Sulfur dioxide
Another method involves the use of oxalyl chloride (COCl₂) as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trifluoromethyl)phenylacetic acid and hydrogen chloride.
Reduction: The compound can be reduced to 4-(trifluoromethyl)phenylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.
4-(Trifluoromethyl)phenylacetaldehyde: Formed from reduction
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the 4-(trifluoromethyl)phenylacetyl moiety into target molecules. The trifluoromethyl group imparts unique electronic and steric properties to the resulting compounds, influencing their biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but with a benzoyl chloride group instead of an acetyl chloride group.
4-(Trifluoromethyl)phenylacetic acid: The hydrolysis product of 4-(Trifluoromethyl)phenylacetyl chloride.
4-(Trifluoromethyl)phenylacetaldehyde: The reduction product of this compound
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the acetyl chloride group. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the acetyl chloride group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKUFMLPHQPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564286 | |
Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74426-51-0 | |
Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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